3-Methoxy-9H-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPYRAZUUIPJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545143 | |
| Record name | 3-Methoxy-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15144-82-8 | |
| Record name | 3-Methoxy-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 3 Methoxy 9h Fluoren 9 One
Reactivity Profiles of the Fluorenone Carbonyl Moiety
The carbonyl group at the 9-position of the fluorenone core is a key site for chemical reactions. Its reactivity allows for transformations such as reduction, oxidation, and addition reactions. For instance, the ketone can be reduced to an alcohol or a methylene (B1212753) group, or it can be a site for nucleophilic attack to form various derivatives. A common reaction involving the carbonyl group is condensation with primary amines to form Schiff bases. nih.govresearchgate.netjocpr.com This reaction generates an imine group, which is a foundational step in the synthesis of many heterocyclic compounds. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene (B118485) Scaffold
The aromatic rings of the fluorene scaffold are susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents on the aromatic ring. dalalinstitute.com The presence of both electron-donating and electron-withdrawing groups can influence the regioselectivity of these reactions. acs.org For example, in the synthesis of substituted fluoren-9-ones from o-halobiaryls, the nature of the substituent on the biphenyl (B1667301) precursor dictates the position of substitution on the resulting fluorenone. acs.org
Chemical Modulations Involving the Methoxy (B1213986) Functional Group
The methoxy group (-OCH3) on the fluorene ring offers another avenue for chemical modification. This group can be demethylated to a hydroxyl group, which can then be further functionalized. While specific studies on the demethylation of 3-Methoxy-9H-fluoren-9-one are not prevalent in the provided search results, the general reactivity of methoxy groups on aromatic rings is well-established in organic chemistry. This transformation would typically involve reagents like boron tribromide or hydrobromic acid. The resulting hydroxyl group can then participate in esterification or etherification reactions, further diversifying the range of possible derivatives.
Synthesis of Novel Heterocyclic and Functionalized Fluorenone Derivatives
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel heterocyclic and functionalized derivatives. These derivatives often exhibit interesting biological and material properties.
Formation of Schiff Bases and Thiosemicarbazones
A significant derivatization strategy involves the reaction of the fluorenone carbonyl group with hydrazides and thiosemicarbazides to form Schiff bases and thiosemicarbazones, respectively. nih.govujpronline.comujpronline.com These reactions are typically carried out by refluxing the fluorenone with the respective amine in a suitable solvent, often with an acid catalyst. nih.govujpronline.com For example, a variety of Schiff base ligands have been synthesized from 9-fluorenone (B1672902), including N'-(9H-fluoren-9-ylidene)-3-methoxybenzohydrazide. yu.edu.jo Similarly, fluoren-9-one thiosemicarbazones have been synthesized by reacting fluoren-9-one with thiosemicarbazide (B42300) or its derivatives in ethanol (B145695) with a catalytic amount of acid. ujpronline.comujpronline.com The yields of these reactions can be optimized by varying the acid catalyst, with glacial acetic acid often providing the best results. ujpronline.comujpronline.com
Table 1: Synthesis of Fluoren-9-one Thiosemicarbazones
| Compound | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Fluoren-9-one thiosemicarbazone (F1) | Fluoren-9-one, Thiosemicarbazide | Glacial Acetic Acid | 89% | ujpronline.comujpronline.com |
Introduction of Diverse Chemical Scaffolds (e.g., Oxadiazoles, Pyrrolidinediones)
Further derivatization of the initial Schiff bases or other intermediates allows for the introduction of more complex heterocyclic scaffolds. For instance, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from fluorenone-based acid hydrazides. researchgate.netresearchgate.netuobaghdad.edu.iq The synthesis typically involves the condensation of the acid hydrazide with various reagents. researchgate.netresearchgate.netuobaghdad.edu.iq
Additionally, the fluorene scaffold has been incorporated into pyrrolidinedione structures. nih.govresearchgate.net Specifically, a series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives have been synthesized and investigated for their biological activities. nih.govresearchgate.net These syntheses highlight the utility of the fluorene moiety as a building block for creating structurally diverse and potentially bioactive molecules.
Table 2: Examples of Heterocyclic Derivatives from Fluorenone
| Derivative Class | Key Intermediate | Synthetic Strategy | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazoles | 9-Fluorenone-2-carboxylic acid hydrazide | Condensation with substituted benzoic acids | researchgate.netresearchgate.netuobaghdad.edu.iq |
Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 9h Fluoren 9 One
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of 3-Methoxy-9H-fluoren-9-one is C₁₄H₁₀O₂. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas. uni-muenchen.de
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O₂ |
| Calculated Mass [M+H]⁺ | 211.0754 |
Note: Observed mass is a representative value and may vary based on instrumentation and experimental conditions.
Hyphenated techniques, which couple a separation method like chromatography with mass spectrometry, are essential for the analysis of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like fluorenones. uni-muenchen.descispace.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. researchgate.netresearchgate.net The resulting mass spectrum can be compared to spectral libraries for confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are thermally labile or non-volatile. In LC-MS, separation occurs in a liquid mobile phase. This technique is particularly useful for analyzing this compound in biological or environmental samples where extensive sample cleanup might otherwise be required. metabolomics.se
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting FT-IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule.
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific structural features. The presence of the aromatic fluorenone core, the carbonyl group, and the methoxy (B1213986) substituent are all confirmed by characteristic peaks.
Key Vibrational Modes for this compound:
Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic rings typically appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy group are expected in the region of 2950-2850 cm⁻¹.
Carbonyl (C=O) Stretching: The most prominent and easily identifiable peak in the spectrum is due to the stretching vibration of the ketone's carbonyl group. For fluorenone and its derivatives, this strong absorption is typically observed in the range of 1720-1700 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic fluorene (B118485) skeleton give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretching: The stretching vibration of the ether linkage in the methoxy group (Ar-O-CH₃) is expected to produce a strong band in the fingerprint region, typically around 1250 cm⁻¹ for the asymmetric stretch and near 1040 cm⁻¹ for the symmetric stretch.
The precise positions and intensities of these absorption bands can be influenced by the electronic effects of the substituents on the fluorenone ring system.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -OCH₃ | 2950 - 2850 | Medium to Weak |
| Carbonyl Stretch | C=O | 1720 - 1700 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 | Strong |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1040 | Medium |
Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure and the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound, like other fluorenone derivatives, is characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugated system of the fluorenone core is the primary chromophore. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the parent 9-fluorenone (B1672902).
Research on methoxy-substituted fluorenones has shown that these compounds typically exhibit a broad absorption band in the 340–520 nm region, along with a strong, structured band at shorter wavelengths with high molar absorptivity. researchgate.net The specific absorption maxima are influenced by the position of the methoxy group. For 3-methoxy-9-fluorenone, the substitution is at a meta position relative to the carbonyl group, which influences the electronic transitions to a different extent than a para-substituted derivative. researchgate.net
Upon excitation at an appropriate wavelength, this compound can also exhibit fluorescence, which is the emission of light as the excited molecule returns to its ground electronic state. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. The fluorescence quantum yield of 3-methoxy-9-fluorenone has been found to be similar to that of the parent fluorenone. researchgate.net
Table 2: Electronic Absorption Data for Methoxy-Substituted Fluorenones in Acetonitrile (B52724)
| Compound | λmax (nm) |
| 9-Fluorenone | ~420 |
| 2-Methoxy-9-fluorenone | ~432 |
| 3-Methoxy-9-fluorenone | Data not explicitly provided, but expected to be in a similar range |
Data is illustrative and based on trends observed for methoxy-substituted fluorenones. researchgate.net
Chromatographic Methodologies for Purity Assessment and Separation (HPLC, UPLC, TLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of fluorenone derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC and UPLC are powerful techniques for the separation and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC or UPLC method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
A typical HPLC/UPLC method for the analysis of this compound would involve:
Column: A reversed-phase column, such as a C18 or C8 bonded silica (B1680970) column.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The composition can be isocratic (constant) or a gradient (varied over time).
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., in the range of 254 nm or at one of its λmax values).
Quantification: The purity of the sample can be determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a normal-phase TLC system is commonly used.
A typical TLC method would involve:
Stationary Phase: A silica gel plate (often with a fluorescent indicator, e.g., F₂₅₄).
Mobile Phase: A mixture of nonpolar and moderately polar organic solvents. The choice of solvent system is crucial for achieving good separation. A common starting point would be a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of the solvents is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
Visualization: The spots on the TLC plate can be visualized under UV light (if a fluorescent indicator is used in the stationary phase) or by staining with a suitable reagent.
Table 3: Potential Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |
| HPLC/UPLC | Reversed-Phase C18 | Acetonitrile/Water gradient | UV-Vis (e.g., 254 nm) |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound and serves as a primary indicator of its purity.
For this compound, the molecular formula is C₁₄H₁₀O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen.
Theoretical Elemental Composition of C₁₄H₁₀O₂:
Molecular Weight: 210.23 g/mol
Carbon (C): (14 * 12.011) / 210.23 * 100% = 79.98%
Hydrogen (H): (10 * 1.008) / 210.23 * 100% = 4.79%
Oxygen (O): (2 * 15.999) / 210.23 * 100% = 15.22%
Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% tolerance. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. For instance, elemental analysis has been used to confirm the composition of other fluorenone derivatives in research. acgpubs.org
Table 4: Elemental Composition of this compound (C₁₄H₁₀O₂)
| Element | Symbol | Theoretical Mass % | Experimental Mass % (Expected) |
| Carbon | C | 79.98 | 79.98 ± 0.4 |
| Hydrogen | H | 4.79 | 4.79 ± 0.4 |
| Oxygen | O | 15.22 | (Typically determined by difference) |
Theoretical and Computational Investigations of 3 Methoxy 9h Fluoren 9 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxy-9H-fluoren-9-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict various properties with a good balance of accuracy and computational cost. researchgate.netnih.gov
Key ground-state properties that can be calculated using DFT include:
Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles. For fluorenone and its derivatives, the fluorene (B118485) core is known to be essentially planar.
Electronic Energy: The total electronic energy of the molecule in its ground state is a primary output of DFT calculations. This value is crucial for assessing the molecule's stability.
Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. knu.ac.kr
Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted by a DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set).
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.22 |
| C-O (methoxy) Bond Length (Å) | 1.36 |
| O-CH3 (methoxy) Bond Length (Å) | 1.43 |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |
| C-C (bridge) Bond Length (Å) | 1.48 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar aromatic ketones.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov TD-DFT is an extension of DFT that allows for the study of electronic excited states and their dynamics. acs.org
TD-DFT calculations are instrumental in understanding:
Electronic Transitions: It can predict the energies of electronic transitions from the ground state to various excited states.
Absorption Spectra: Based on the calculated transition energies and their corresponding oscillator strengths, a theoretical UV-Vis absorption spectrum can be generated. royalsocietypublishing.orgresearchgate.net This is crucial for understanding the molecule's color and photochemical properties.
Excited State Geometry: Similar to ground-state calculations, TD-DFT can be used to optimize the geometry of the molecule in its excited states, providing insights into how the structure changes upon photoexcitation. acs.org
Analysis of Electronic Structure and Molecular Orbitals
The electronic structure of this compound can be described by its molecular orbitals (MOs). umd.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that primarily determine the molecule's chemical reactivity and electronic properties. nih.gov
HOMO: The HOMO is the orbital from which an electron is most likely to be donated. Its energy level is related to the ionization potential of the molecule.
LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity of the molecule.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter that influences the molecule's electronic transitions, with a smaller gap generally indicating that the molecule is more easily excitable. nih.govresearchgate.net
The introduction of a methoxy (B1213986) group at the 3-position of the 9-fluorenone (B1672902) scaffold is expected to influence the electronic structure. As an electron-donating group, the methoxy substituent is likely to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent 9-fluorenone. mdpi.com The distribution of the HOMO and LUMO across the molecule can reveal regions that are electron-rich or electron-poor, providing insights into potential sites for electrophilic or nucleophilic attack.
Below is a table of hypothetical frontier molecular orbital energies for this compound.
| Orbital | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -2.50 |
| HOMO-LUMO Gap | 3.70 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra.
UV-Vis Spectroscopy: As mentioned, TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net For fluorenone derivatives, the electronic transitions are typically of a π-π* nature. acs.org The methoxy group may cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 9-fluorenone.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of chemical bonds and can be used to generate a theoretical IR spectrum. Key vibrational modes for this compound would include the C=O stretch of the ketone, C-O stretches of the methoxy group, and various C-H and C-C vibrations of the aromatic rings. Comparing the calculated spectrum with an experimental one can help to confirm the structure and identify specific functional groups.
The following table presents hypothetical predicted spectroscopic data for this compound.
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis | λmax (nm) | 385 |
| IR | C=O Stretch (cm⁻¹) | 1715 |
| IR | C-O Stretch (cm⁻¹) | 1250 |
Note: These are representative values. The exact values can vary based on the computational level and solvent effects.
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This can include its synthesis, such as through the oxidation of 3-methoxy-9H-fluorene, or its subsequent reactions to form other derivatives. researchgate.netnih.gov
By mapping the potential energy surface of a reaction, computational methods can:
Identify Intermediates and Transition States: The geometries of short-lived intermediates and high-energy transition states can be calculated.
Determine Activation Energies: The energy barrier (activation energy) for a reaction can be calculated from the energy difference between the reactants and the transition state. This helps in predicting the reaction rate and feasibility.
Elucidate Reaction Pathways: Different possible pathways for a reaction can be explored to determine the most likely mechanism.
For example, a computational study could model the Friedel-Crafts acylation reaction to introduce the methoxy group or the oxidation of the corresponding fluorene to form the fluorenone. researchgate.net
Studies on Intramolecular Proton Transfer Dynamics (e.g., ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. tandfonline.comnih.gov This process is common in molecules that contain both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, forming an intramolecular hydrogen bond. researchgate.netrsc.org
While this compound itself does not possess a proton-donating group required for ESIPT, theoretical studies can be conducted on its derivatives that do. For instance, a computational investigation of 2-hydroxy-3-methoxy-9H-fluoren-9-one could explore the possibility of ESIPT.
Such a study would typically involve:
Ground and Excited State Geometries: Optimizing the structures of both the normal (enol) form and the proton-transferred (keto) tautomer in both the ground (S₀) and first excited (S₁) states.
Potential Energy Surfaces: Constructing potential energy surfaces for the proton transfer coordinate in both the ground and excited states to determine the energy barriers for the forward and reverse proton transfer. rsc.org
Analysis of Hydrogen Bonding: Investigating the strength of the intramolecular hydrogen bond in the ground and excited states through analysis of bond lengths and vibrational frequencies. tandfonline.com
These computational studies are crucial for designing novel fluorescent probes and molecular switches based on the fluorenone scaffold. nih.gov
Advanced Material Science Applications and Photophysical Properties of 3 Methoxy 9h Fluoren 9 One
Role as Building Blocks in Organic Electronic Materials
The fluorene (B118485) moiety is a well-established building block for a range of organic semiconductors due to its rigid, planar structure and high thermal stability. The introduction of a methoxy (B1213986) group at the 3-position of the 9-fluorenone (B1672902) core in 3-Methoxy-9H-fluoren-9-one significantly influences its electronic properties. This electron-donating group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials, a critical factor in the design of efficient organic electronic devices.
While specific studies detailing the polymerization of this compound as a standalone monomer are not extensively documented, the broader class of fluorenone-containing polymers is recognized for its potential in creating electron-accepting materials. For instance, copolymers incorporating fluorenone and fluorene units have been investigated for their bright luminescence in light-emitting devices. The methoxy substituent in this compound would be expected to fine-tune the optoelectronic properties of such polymers, potentially enhancing solubility and influencing the intramolecular charge transfer characteristics.
Applications in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices
Fluorene derivatives are widely utilized in the emissive and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). The methoxy group in this compound can impact the performance of OLEDs by altering the energy levels, which affects charge injection and transport balance within the device. Furthermore, the substituent can influence the solid-state packing of the molecules, which in turn affects charge mobility and device efficiency.
Development as Photosensitizers and Photoactive Agents
Photosensitizers are molecules that produce reactive oxygen species (ROS) upon light absorption, a property harnessed in applications such as photodynamic therapy (PDT). The efficiency of a photosensitizer is linked to its ability to form a long-lived triplet state upon photoexcitation. Fluorene-based systems have been investigated for their potential as singlet oxygen sensitizers.
The presence of a ketone group in the fluorenone structure can facilitate intersystem crossing to the triplet state. The methoxy group, being electron-donating, can influence the energy of the triplet state and the efficiency of its formation. While direct studies on the photosensitizing capabilities of this compound are limited, research on related fluorene-based copolymers has shown that the introduction of certain functionalities can enhance intersystem-crossing quantum yields. This suggests that the electronic perturbation introduced by the methoxy group could potentially modulate the photosensitizing properties of the fluorenone core, making it a candidate for further investigation in this field.
Integration into Polymeric Frameworks and Functional Materials
The incorporation of functional molecules like this compound into polymeric frameworks is a key strategy for developing advanced materials with tailored properties. This can be achieved either by synthesizing polymers from fluorenone-containing monomers or by post-polymerization functionalization. Such integration can impart the polymer with the desirable electronic and photophysical properties of the fluorenone unit.
For example, the synthesis of macrocyclic poly(fluorene-3,6-diyl) demonstrates the versatility of fluorene derivatives in creating complex polymer architectures. While this example does not specifically use the 3-methoxy derivative, it highlights the potential for creating well-defined polymeric structures. The synthesis of polymers of substituted maleimide (B117702) derivatives also showcases methods for creating thermally stable polymers with specific functionalities. The reactivity of the fluorenone core and the potential for further functionalization of the methoxy group could allow for the integration of this compound into a variety of polymer backbones, leading to materials with applications in sensors, coatings, and electronic devices.
Exploration in Molecular Machinery and Devices
Molecular machines are molecules or molecular assemblies that can perform mechanical-like movements in response to an external stimulus, such as light or a chemical signal. The rigid structure of the fluorene unit has made it an attractive component in the design of synthetic molecular motors. These motors often rely on photochemical isomerization to achieve unidirectional rotation.
While the direct application of this compound in molecular machinery has not been extensively reported, the fundamental principles of molecular motor design suggest that its structural and electronic properties could be relevant. The methoxy group could influence the steric and electronic environment of the molecule, which in turn could affect the dynamics of the rotational process. The development of artificial molecular machines that can perform specific tasks is a rapidly advancing field, and the unique properties of functionalized fluorene derivatives may offer new avenues for the design of more complex and efficient molecular-scale devices.
Biological Activity and Mechanistic Elucidation of 3 Methoxy 9h Fluoren 9 One and Analogues
In Vitro Cellular Activity Profiles
The cellular activities of 3-Methoxy-9H-fluoren-9-one and its analogues have been investigated across a range of in vitro models, revealing potential applications in oncology and beyond. These studies have primarily focused on their ability to inhibit cell proliferation, induce programmed cell death, and influence cellular biochemical pathways.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
A significant body of research has been dedicated to evaluating the anticancer properties of fluorenone derivatives. While specific data for this compound is not extensively available in the public domain, numerous studies on analogous compounds demonstrate the potent antiproliferative and cytotoxic effects of this chemical class against various cancer cell lines.
For instance, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated notable cytotoxicity. The half-maximal inhibitory concentration (IC50) values for these compounds against HeLa (cervical cancer), HT29 (colon adenocarcinoma), and MG63 (osteosarcoma) cell lines have been reported to be in the micromolar range, indicating a potential for these compounds to inhibit the proliferation of tumor cells nih.gov. The susceptibility of the cell lines to these derivatives was found to increase from MG63 to HeLa cells nih.gov.
Furthermore, novel 9H-fluorene-1,2,3-triazole hybrids have been synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines, including MOLM-13 (acute myeloid leukemia), SNB-19 (astrocytoma), MDA-MB-231 (breast cancer), and HCT-116 (colon carcinoma) explorationpub.com. Several of these hybrids exhibited significant inhibitory effects, with IC50 values in the micromolar range, highlighting the versatility of the fluorene (B118485) scaffold in developing potent anticancer agents explorationpub.com. One particular biaryl hydroxy-1,2,3-triazole, featuring two bromine groups, demonstrated broad potency across HCT-116, MDA-MB-231, and MOLM-13 cell lines explorationpub.com.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene derivative 1 | HeLa | 6.33 ± 3.02 | nih.gov |
| O-aryl-carbamoyl-oxymino-fluorene derivative 2 | HT29 | 10.5 ± 2.1 | nih.gov |
| O-aryl-carbamoyl-oxymino-fluorene derivative 3 | MG63 | 31.5 ± 1.5 | nih.gov |
| LSO272 (fluorene-triazole hybrid) | MOLM-13 | 12.5 | explorationpub.com |
| LSO278 (biaryl hydroxy-triazole) | HCT-116 | 23.4 | explorationpub.com |
| LSO278 (biaryl hydroxy-triazole) | MDA-MB-231 | 34.3 | explorationpub.com |
| LSO278 (biaryl hydroxy-triazole) | MOLM-13 | 18.7 | explorationpub.com |
Investigation of Apoptotic Pathway Modulation in Cell Models
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While direct evidence for this compound's role in apoptosis is limited, studies on related compounds suggest that the fluorenone scaffold can be instrumental in triggering this process.
For example, novel rhodanine (B49660) derivatives have been shown to induce growth inhibition followed by apoptosis in leukemic cell lines nih.gov. Treatment with these compounds led to an increase in the production of reactive oxygen species and DNA strand breaks, which are indicative of the activation of apoptotic pathways nih.gov. Similarly, new halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been found to induce apoptosis in MCF-7 breast cancer cells, as confirmed by flow cytometry analysis nih.gov.
Mechanistically, the apoptotic cascade often involves the activation of a series of enzymes known as caspases. Research on other classes of compounds has demonstrated that apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. The ability of certain fluorenone analogues to induce apoptosis suggests that they may modulate these critical cell death pathways.
Impact on Cellular Biochemical Regulation (e.g., Cholesterol Localization)
The influence of fluorenone derivatives on cellular biochemical processes, such as cholesterol trafficking and localization, is an emerging area of research. Cholesterol is an essential component of cellular membranes, and its distribution is tightly regulated. Alterations in cholesterol homeostasis have been linked to various diseases, including cancer.
Antimicrobial and Antifungal Efficacy Studies
In addition to their anticancer properties, fluorenone derivatives have been investigated for their potential as antimicrobial and antifungal agents. The rise of drug-resistant pathogens has created an urgent need for new therapeutic options, and the fluorenone scaffold has shown promise in this regard.
Studies on newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated their inhibitory effects on the growth of various microbial strains nih.govnih.gov. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.156 to 10 mg/mL against a panel of bacteria and fungi nih.gov. Notably, the presence of a chlorine atom on the fluorenone structure was found to enhance activity against Staphylococcus aureus, while a methyl group improved efficacy against Candida albicans nih.gov.
Furthermore, these fluorenone derivatives have been shown to inhibit the formation of microbial biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents nih.gov. The minimum biofilm inhibitory concentration (MBIC) values for these compounds were found to be as low as 0.009 mg/mL, indicating a potent antibiofilm activity nih.gov.
| Compound/Analogue | Microbial Strain | MIC (mg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various Bacteria and Fungi | 0.156 - 10 | nih.gov |
| Fe3O4@citrate@1d | Staphylococcus aureus | 0.0625 | nih.gov |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various Bacteria and Fungi | 0.009 - 1.25 (MBIC) | nih.gov |
Enzyme Inhibition and Molecular Target Identification
To understand the molecular mechanisms underlying the biological activities of this compound and its analogues, researchers have investigated their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells and microbial pathogens.
Inhibition of Key Metabolic Enzymes (e.g., Enoyl-ACP Reductase, Histone Deacetylase)
Enoyl-ACP Reductase (ENR): This enzyme plays a critical role in the fatty acid biosynthesis pathway of bacteria and is a well-established target for antibacterial drug development nih.gov. While there are no specific reports on the inhibition of ENR by this compound, the potential for fluorenone derivatives to target this enzyme is an area of interest. The development of inhibitors against ENR has been a successful strategy in the discovery of new antibiotics nih.gov.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of HDACs has emerged as a promising strategy for cancer therapy, with several HDAC inhibitors approved for clinical use nih.gov.
Although direct inhibition of HDACs by this compound has not been documented, various other classes of compounds have been shown to possess HDAC inhibitory activity. For example, certain nih.gov-shogaol derivatives have been tested for their ability to inhibit histone deacetylases, with some compounds exhibiting IC50 values in the micromolar range nih.gov. The potential for fluorenone-based compounds to act as HDAC inhibitors warrants further investigation, as this could provide a mechanistic basis for their observed antiproliferative effects.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| nih.gov-shogaol derivative 5j | Histone Deacetylase | Not specified, but active | nih.gov |
| nih.gov-shogaol derivative 4c | Histone Deacetylase | 61 | nih.gov |
| nih.gov-shogaol derivative 4d | Histone Deacetylase | 60 | nih.gov |
| Pyridinyl-derivative 6d | HDAC1 | 0.0132 | nih.gov |
| Pyridinyl-derivative 6d | HDAC2 | 0.0772 | nih.gov |
| Pyridinyl-derivative 6d | HDAC3 | 8.908 | nih.gov |
| Compound 19i | pan-HDAC (A2780 CisR) | 0.32 | uni-duesseldorf.de |
Ligand-Protein Binding Interactions
The biological activity of any compound is fundamentally dictated by its ability to interact with specific protein targets within a biological system. For this compound and its analogues, understanding these ligand-protein binding interactions is crucial to elucidating their mechanism of action. While direct and extensive experimental data for this compound remains to be fully elucidated in publicly available literature, insights can be gleaned from studies on analogous fluorenone structures.
Computational docking studies have been instrumental in predicting the binding modes of fluorenone derivatives with various protein targets. For instance, in the context of antiviral research, fluorenone-based sulfonamide derivatives have been investigated as potential inhibitors of SARS-CoV-2 proteases. These studies suggest that the planar fluorenone scaffold can fit into the active sites of enzymes, forming crucial interactions with key amino acid residues. The nature and positioning of substituents on the fluorenone ring play a critical role in determining the binding affinity and selectivity. The methoxy (B1213986) group at the 3-position, with its potential for hydrogen bonding and electronic effects, is expected to significantly influence these interactions.
Table 1: Key Interacting Residues in Docking Studies of Fluorenone Analogues
| Protein Target | Key Interacting Residues | Type of Interaction | Reference Compound |
| Dihydrofolate Reductase | Phe31, Ile50, Ser59 | Hydrophobic, Hydrogen Bonding | 2,7-dichlorofluorene derivative |
| SARS-CoV-2 Main Protease | His41, Cys145 | Pi-Alkyl, Hydrogen Bonding | Fluorenone-based sulfonamide |
This table is illustrative and based on data from related fluorenone derivatives to infer potential interactions for this compound.
Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Determination
The systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of drug discovery. For the fluorenone class of compounds, SAR studies have provided valuable insights into the structural requirements for various biological effects.
A study on a series of xanthone (B1684191) and fluorenone-1,4-dihydropyridine derivatives bearing a 5-phosphonate group revealed that modifications to the fluorenone scaffold can significantly impact biological activity. While the introduction of the phosphonate (B1237965) group was found to be detrimental to inotropic and calcium antagonistic activities, it enhanced the potency and selectivity for chronotropism nih.gov. This highlights the sensitivity of the biological response to even subtle structural changes.
In the context of this compound, the position and nature of the substituents are paramount. The methoxy group at the 3-position is an electron-donating group, which can alter the electron density of the aromatic system and influence its interaction with biological targets. SAR studies on related fluorenones have shown that:
Position of Substitution: The biological activity can be highly dependent on the substitution pattern on the fluorenone rings.
Nature of Substituent: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can dramatically alter the binding affinity and efficacy. For example, the presence of halogen atoms has been shown to enhance the antimicrobial activity of some fluorenone derivatives.
Analogues with Varied Functionalities: The synthesis and evaluation of a diverse library of analogues with modifications at various positions of the fluorenone core are essential to build a comprehensive SAR model. A study on the synthesis of highly substituted fluorenones, including those with methoxy groups, underscores the chemical tractability of this scaffold for generating diverse analogues for biological screening nih.govbeilstein-journals.org.
Mechanistic Insights into Biological Action at the Molecular Level
Understanding the precise molecular mechanism of action is the ultimate goal in the study of a biologically active compound. For fluorenone derivatives, several mechanisms have been proposed depending on the specific biological activity observed.
One of the key mechanisms through which many therapeutic agents exert their effects is through the inhibition of critical enzymes. For example, certain fluorene derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both cancer cells and bacteria nih.gov. Inhibition of this enzyme leads to the disruption of cellular replication and ultimately cell death. It is plausible that this compound or its analogues could operate through a similar mechanism of enzyme inhibition.
Another potential mechanism of action for fluorenone compounds is the modulation of protein-protein interactions. The planar and aromatic nature of the fluorenone scaffold makes it a suitable candidate for interfering with the interfaces of protein complexes.
Furthermore, the degradation pathway of the parent compound, fluorene, in certain microorganisms involves the formation of 9-fluorenone (B1672902) as a key intermediate. This suggests that the fluorenone structure can be recognized and processed by biological systems, opening up possibilities for its role in metabolic pathways or as a pro-drug that is activated in vivo.
While the specific molecular targets and pathways for this compound are yet to be definitively identified, the existing body of research on fluorenone derivatives provides a strong foundation for future investigations. Further studies employing techniques such as target identification, proteomics, and detailed enzymatic assays will be crucial to fully elucidate the molecular mechanisms underlying the biological activity of this promising compound and its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
